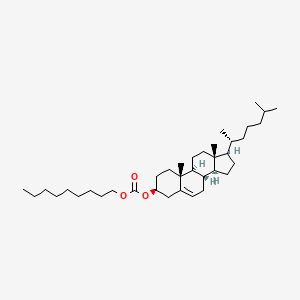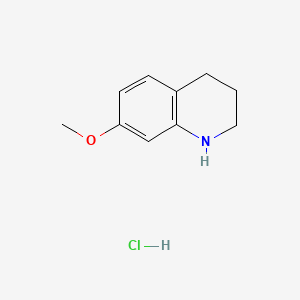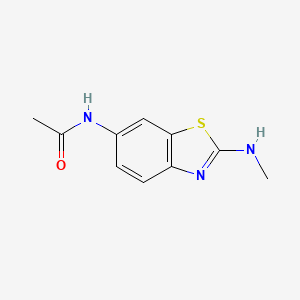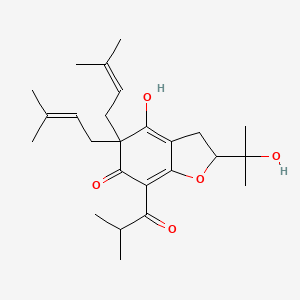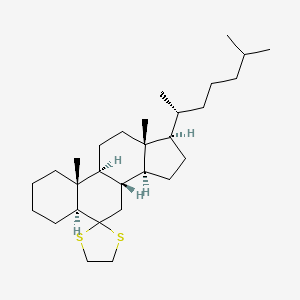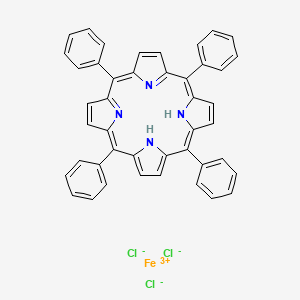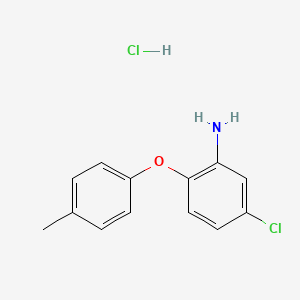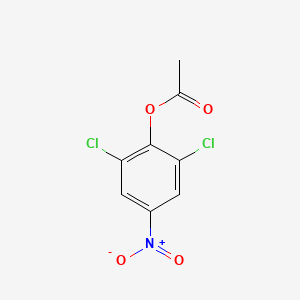
YTTERBIUM(III) CHLORIDE HYDRATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium(III) Chloride Hydrate is an inorganic chemical compound . It is a white crystalline solid used as a precursor to synthesize nanomaterials and as a catalyst in various organic transformations . It is also used as an effective catalyst to prepare acetals by reacting with trimethyl orthoformate .
Synthesis Analysis
Ytterbium(III) Chloride Hydrate is used as a catalyst in organic chemical synthesis . It reacts with N-alkylsalicylideneimines to prepare yttrium(III) Schiff base complexes .Molecular Structure Analysis
The molecular formula of Ytterbium(III) Chloride Hydrate is YbCl3 · 6H2O . The valence electron configuration of Yb+3 (from YbCl3) is 4f13 5s2 5p6, which has crucial implications for the chemical behavior of Yb+3 .Chemical Reactions Analysis
Ytterbium(III) Chloride Hydrate reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . It also reacts with N-alkylsalicylideneimines to prepare yttrium(III) Schiff base complexes .Physical And Chemical Properties Analysis
Ytterbium(III) Chloride Hydrate is a white powder with a density of 4.06 g/cm3 (solid) . It has a melting point of 854 °C and a boiling point of 1,453 °C . It is soluble in water (17 g/100 mL at 25 °C) .Applications De Recherche Scientifique
1. Ion Flotation and Separation Ytterbium(III) chloride hydrate plays a role in the ion flotation and separation of rare earth elements. Studies have explored the ion flotation of yttrium (III) and ytterbium (III) from diluted aqueous solutions, focusing on distribution and recovery coefficients and the instability constants of chloro and hydroxo complexes. This indicates its potential application in the separation and purification of rare earth elements from aqueous solutions (Lobacheva, Dzhevaga, & Danilov, 2016).
2. Sensor Development Ytterbium(III) chloride hydrate is used in the development of selective sensors. For instance, a ytterbium(III) selective membrane sensor based on specific carriers demonstrates a wide concentration range response, indicating its utility in analytical chemistry for the detection and quantification of ytterbium ions in various samples (Ganjali et al., 2005).
3. Electrochemical Studies The compound is significant in electrochemical studies, particularly in the investigation of redox processes. Research involving ytterbium(III) chloride in molten salts explores the reduction mechanisms, transport parameters, and thermodynamic properties of ytterbium compounds, contributing to a deeper understanding of electrochemistry in various media (Smolenski et al., 2008).
4. Studies in Coordination Chemistry Ytterbium(III) chloride hydrate is used in coordination chemistry to synthesize complexes with various ligands. Research in this field contributes to the understanding of the structural and bonding properties of ytterbium complexes, which have implications in materials science and catalysis (Rafizadeh, Ranjbar, & Amani, 2004).
5. Quantum Mechanical Studies The compound is subject to quantum mechanical studies, such as hydration properties investigations using quantum mechanical charge field molecular dynamics. This research enhances understanding of the ion's behavior in aqueous solutions, contributing to fields like computational chemistry and material science (Passler & Rode, 2015).
Safety And Hazards
Ytterbium(III) Chloride Hydrate is poisonous if injected and mildly toxic by ingestion . It is known to irritate the skin and eyes . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
Propriétés
Numéro CAS |
19423-87-1 |
|---|---|
Nom du produit |
YTTERBIUM(III) CHLORIDE HYDRATE |
Formule moléculaire |
YbCl3·6H2O |
Poids moléculaire |
297.419 |
Nom IUPAC |
ytterbium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
Clé InChI |
WGKCQSFQBYKUTC-UHFFFAOYSA-K |
SMILES |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



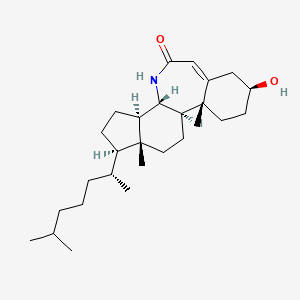
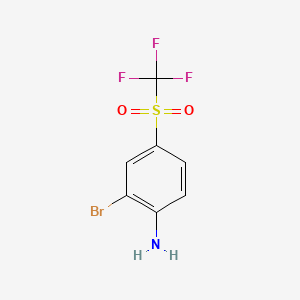
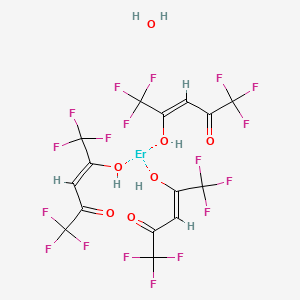
![2,6-Dimethyl-6H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579572.png)
![(1R,2S)-1-[1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl]-1,2,3-propanetriol](/img/structure/B579573.png)
